N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

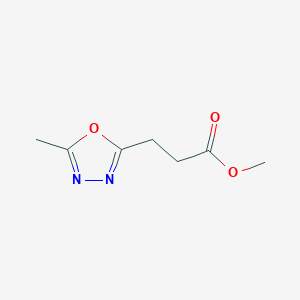

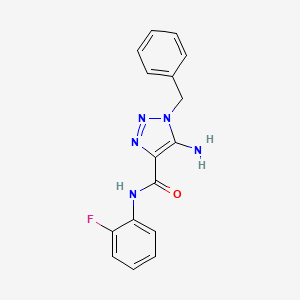

“N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains an oxalamide group (a type of amide), which is a common functional group in organic chemistry. The compound also has methoxy and phenyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the oxalamide group could lead to hydrogen bonding, which could affect the compound’s structure and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an oxalamide group could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications

Transaminase-Mediated Synthesis of Enantiopure Amines

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives. Researchers have employed immobilized whole-cell biocatalysts with ®-transaminase activity to produce novel disubstituted 1-phenylpropan-2-amines. The ®-enantiomers can be obtained with high conversion and enantiomeric excess (ee), while the (S)-enantiomers are selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution .

Chiral Amine Synthesis

Chiral amines play a crucial role in drug development. Approximately 40% of all active pharmaceutical ingredients contain chiral amines. While the synthesis of enantiopure (S)-1-phenylpropan-2-amine derivatives is well-explored, there is also a demand for ®-amines. Biocatalytic approaches, including kinetic resolution and asymmetric synthesis using transaminases, represent promising alternatives for the production of enantiomerically pure amines .

Obesity Treatment

Commercial drugs containing both enantiomers of amphetamine and related compounds (1-arylpropan-2-amines) are used for obesity treatment. Benzphetamine (1) is an example of such a drug .

Parkinson’s Disease Management

L-DOPA (2) and selegiline (3) are drugs used in the treatment of Parkinson’s disease. These compounds contain both enantiomers of amphetamine .

Narcolepsy and ADHD Medication

Dextroamphetamine (4) is prescribed for narcolepsy and attention deficit hyperactivity disorder (ADHD). It is another example of a drug containing both amphetamine enantiomers .

Benign Prostatic Hyperplasia Treatment

Tamsulosin (5) is used to manage benign prostatic hyperplasia. Although not directly related to amphetamine, it falls within the broader context of drug development and therapeutic applications .

properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-14-9-7-8-12-17(14)18(25-3)13-21-19(23)20(24)22-15(2)16-10-5-4-6-11-16/h4-12,15,18H,13H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYOKBQHOLKYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC(C)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-Methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2827131.png)

![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2827136.png)

![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)

![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)